molecular formula C16H27ClN2O B13762285 N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride CAS No. 78109-87-2

N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride

Cat. No.: B13762285
CAS No.: 78109-87-2
M. Wt: 298.8 g/mol
InChI Key: QKZRSLWEWLRUOS-UHFFFAOYSA-N
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Description

Diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride is a chemical compound with the molecular formula C16H27ClN2O and a molecular weight of 298.851 g/mol. It is known for its unique structure, which includes a diethylamino group, a trimethylbenzoyl group, and an azanium chloride moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride typically involves the reaction of diethylamine with 2,4,6-trimethylbenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. The final product is typically obtained in high purity through advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Sodium hydroxide, potassium tert-butoxide; reactions are conducted in polar solvents such as water or alcohols.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of hydroxides or alkoxides.

Scientific Research Applications

Diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Diethylaminoethyl chloride: Similar in structure but lacks the trimethylbenzoyl group.

    Trimethylbenzoyl chloride: Contains the trimethylbenzoyl group but lacks the diethylamino and azanium chloride moieties.

    Benzoyl chloride: A simpler analog with a benzoyl group instead of the trimethylbenzoyl group.

Uniqueness

Diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the diethylamino and trimethylbenzoyl groups allows for diverse applications in research and industry.

Properties

CAS No.

78109-87-2

Molecular Formula

C16H27ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium;chloride

InChI

InChI=1S/C16H26N2O.ClH/c1-6-18(7-2)9-8-17-16(19)15-13(4)10-12(3)11-14(15)5;/h10-11H,6-9H2,1-5H3,(H,17,19);1H

InChI Key

QKZRSLWEWLRUOS-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCNC(=O)C1=C(C=C(C=C1C)C)C.[Cl-]

Origin of Product

United States

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